molecular formula C20H18N6 B14943542 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline

2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B14943542
M. Wt: 342.4 g/mol
InChI Key: PVNRGJFVXNPSCS-UHFFFAOYSA-N
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Description

3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a complex heterocyclic compound that combines several structural motifs, including a triazole ring, a pyrimidine ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazole or pyrimidine compounds .

Mechanism of Action

The mechanism of action of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

Uniqueness

What sets 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE apart is its unique combination of structural motifs, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H18N6/c1-2-6-15(7-3-1)12-26-20-18(23-24-26)19(21-14-22-20)25-11-10-16-8-4-5-9-17(16)13-25/h1-9,14H,10-13H2

InChI Key

PVNRGJFVXNPSCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5

Origin of Product

United States

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